molecular formula C11H8Cl2N2S B1197633 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole CAS No. 56987-45-2

2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole

Cat. No. B1197633
CAS RN: 56987-45-2
M. Wt: 271.2 g/mol
InChI Key: CILQOBXEGCOMBJ-UHFFFAOYSA-N
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Description

The compound “2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole” is a thiazole derivative . Thiazole is a heterocyclic compound that has been an important moiety in the world of chemistry for many decades . It has been found in many biologically active compounds and drugs .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . A series of imidazo[2, 1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .

Scientific Research Applications

  • Central Hypotensive Activity : Van Zwieten (1975) found that 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]-thiazole fumarate, referred to as compound 44-549, showed significant hypotensive effects when injected into the left vertebral artery of chloralose-anesthetized cats. The compound's activity could be blocked by yohimbine, suggesting the involvement of central alpha-adrenoreceptors (Van Zwieten, 1975).

  • Synthesis of Novel Triheterocyclic Frameworks : Li et al. (2013) synthesized a series of (9Z)-9-arylmethylidene-3-(2,6-dichlorophenyl)-5,6-dihydro[1,3]thiazolo[2′,3′:2,3]imidazo[1,2-d][1,2,4]oxadiazol-8(9H)-one derivatives using 1,3-dipolar cycloaddition reactions. This work demonstrates the compound's versatility in creating novel heterocyclic frameworks with potential applications in various fields of chemistry and pharmacology (Li et al., 2013).

  • Degradation Kinetics in Aqueous Media : Maulding and Zoglio (1977) studied the solvolytic degradation of a medicinally active agent structurally related to 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole. Their findings provide insights into the stability and degradation pathways of compounds within this chemical class in aqueous solutions, which is important for pharmaceutical applications (Maulding & Zoglio, 1977).

  • Anti-Inflammatory Activity : Lantos et al. (1984) researched isomeric dihydroimidazo[2,1-b]thiazoles for anti-inflammatory activity. Their study indicated significant anti-inflammatory properties in certain structural variants of the compound, highlighting its potential use in medicinal chemistry (Lantos et al., 1984).

  • Herbicidal Applications : Andreani et al. (1996) synthesized a series of imidazo[2,1-b]thiazoles with various substituents and evaluated their herbicidal properties. This study showcases the potential agricultural applications of derivatives of 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (Andreani et al., 1996).

properties

IUPAC Name

2-(2,6-dichlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S/c12-7-2-1-3-8(13)10(7)9-6-15-5-4-14-11(15)16-9/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILQOBXEGCOMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(SC2=N1)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205592
Record name Compound 44-549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole

CAS RN

56987-45-2
Record name Compound 44-549
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056987452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 44-549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole
Reactant of Route 2
2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole
Reactant of Route 3
2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole
Reactant of Route 4
Reactant of Route 4
2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole
Reactant of Route 5
2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole
Reactant of Route 6
2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole

Citations

For This Compound
9
Citations
PA Van Zwieten - Pharmacology, 1975 - karger.com
The experimental compound 44–549 = 2-(2,6-dichlorophenyl)-5,6-dihydro-imidazo (2,1-b)-thiazole fumarate was tested in chloralose-anaesthetized cats. Low doses of compound 44–…
Number of citations: 12 karger.com
P Timmermans, PA Van Zwieten - Pharmacology, 1978 - karger.com
2-(2,6-Dichlorophenylimino)piperimidine·HNO 3 (St-404), 2-(2,6-dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole fumarate (compound 44–549) and 1,2,3,5-tetrahydroimidazo-[2,1-b]…
Number of citations: 8 karger.com
KG Digges, RJ Summers - British journal of pharmacology, 1983 - ncbi.nlm.nih.gov
Postsynaptic alpha-adrenoceptors in rat isolated aortic strips and portal veins have been examined using a number of agonist and antagonist drugs which have varying selectivity for …
Number of citations: 114 www.ncbi.nlm.nih.gov
A Shafiee, M Bagheri, M Shekarchi, M Abdollahi - J Pharmacol Sci, 2003 - ualberta.ca
PURPOSE. Sympathetic nervous system stimulation, which releases noradrenalin, influences the nociceptive activity that develops after tissue injury. The α2-adrenergic agonist, …
Number of citations: 36 www.ualberta.ca
ZPA van - British Journal of Clinical Pharmacology, 1980 - Wiley Online Library
1. A survey is given of the various aspects of centrally acting hypotensive drugs. The majority of centrally acting hypotensive agents act by way of central alpha‐adrenoceptors, probably …
Number of citations: 67 bpspubs.onlinelibrary.wiley.com
P Timmermans - Handbook of Hypertension, 1984 - books.google.com
In view of the importance of the central regulation of blood pressure, heart rate and possible other circulatory parameters, it can readily be imagined that certain drugs might influence …
Number of citations: 17 books.google.com
H Duale, H Waki, P Howorth, S Kasparov… - Cardiovascular …, 2007 - academic.oup.com
Objectives The role of A2 noradrenergic neurons in regulating cardiovascular homeostasis chronically is poorly understood. We aimed to genetically target A2 neurons and induce …
Number of citations: 70 academic.oup.com
D DeCicco - 2016 - search.proquest.com
Essential hypertension is a major disease impacting millions across the globe. Hypertension is often resistant to current therapies, which can result in deadly consequences such as …
Number of citations: 2 search.proquest.com
PBMWM Timmermans - 1976
Number of citations: 2

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